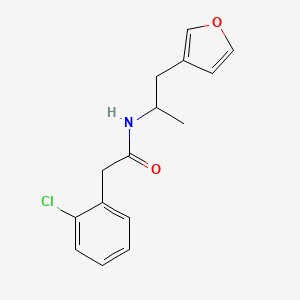

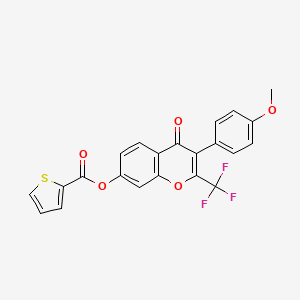

![molecular formula C22H28N2O B2553578 N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide CAS No. 852137-08-7](/img/structure/B2553578.png)

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of adamantane derivatives is well-documented in the provided literature. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, showing the utility of microwave-assisted synthesis in producing adamantane derivatives . Additionally, the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides via the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride is reported, which could be a relevant method for the synthesis of N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety, which is a rigid, diamondoid structure that imparts unique physical and chemical properties to the compounds. The structure of these compounds is often confirmed by spectral and elemental analysis, as well as by single crystal X-ray diffraction in some cases . Density functional theory (DFT) calculations can complement these studies by providing insights into the electron density distribution within the molecules .

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can be influenced by the presence of the adamantane moiety. For example, the synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide involves the acylation of 1-adamantanecarboxylic acid, which could be indicative of the reactivity of the carboxamide group in the presence of the adamantane core . The enthalpies of formation and vaporization of N,N-dimethyl derivatives of adamantane derivatives have been studied, providing information on the energetics of these compounds .

Physical and Chemical Properties Analysis

Adamantane derivatives exhibit a range of physical and chemical properties. For instance, adamantane-containing polyamide-imides show good solubility in various solvents and possess high glass transition temperatures and thermal stability . The tensile strength and modulus of these polymers are also notable, indicating the potential mechanical robustness of adamantane-containing compounds . The antibacterial and antiviral activities of some adamantane derivatives have been evaluated, demonstrating the potential biomedical applications of these compounds .

科学的研究の応用

Multifunctional Neuroprotective Agents

Fluorescent heterocyclic adamantane amines have been synthesized, showcasing multifunctional neuroprotective activities. These compounds inhibited N-methyl-D-aspartate receptors, calcium channels, and nitric oxide synthase. They also showed free radical scavenging potential, indicating their application as multifunctional drugs in neuroprotection (Joubert et al., 2011).

Synthetic Processes

Efficient synthetic methods have been developed for adamantane derivatives. For instance, a process was established for the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, yielding compounds of high purity, suitable for development as active pharmaceutical ingredients (Becker et al., 2008).

Synthesis of Adamantane Derivatives

Novel adamantane derivatives have been synthesized and investigated for their potential applications. For instance, benzimidazole-5(6)-carboxamide derivatives bearing adamantane moiety were synthesized, which may find applications in diverse fields due to their unique structural features (Soselia et al., 2020).

特性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-14-5-19-9-15(3-4-20(19)24(14)2)13-23-21(25)22-10-16-6-17(11-22)8-18(7-16)12-22/h3-5,9,16-18H,6-8,10-13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIAWTMRIZFXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

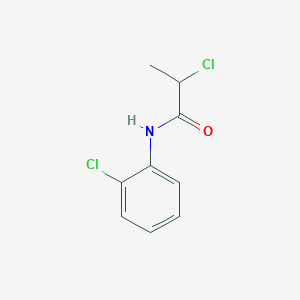

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

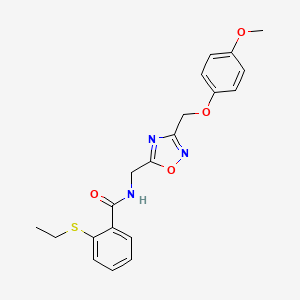

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)